N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-(thiophen-3-yl)acetamide
Description
Properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-thiophen-3-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3S/c1-17(20,11-18-16(19)8-12-6-7-22-10-12)15-9-13-4-2-3-5-14(13)21-15/h2-7,9-10,20H,8,11H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCQGGNSAPWYUKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CC1=CSC=C1)(C2=CC3=CC=CC=C3O2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-(thiophen-3-yl)acetamide is a compound that has garnered attention due to its unique structural features and potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a benzofuran moiety, a thiophene group, and an acetamide functional group. Its molecular structure can be represented as follows:
This unique combination of functional groups may confer distinctive biological properties, making it a subject of interest in medicinal chemistry.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound is believed to modulate the activity of various enzymes and receptors, leading to therapeutic effects.
Potential Targets:
- Enzymatic Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which could be beneficial in treating conditions such as cancer or inflammation.
- Receptor Modulation : By binding to specific receptors, it may influence signaling pathways associated with cell proliferation and apoptosis.
Anticancer Activity
Studies have shown that benzofuran derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have demonstrated growth inhibition against various cancer cell lines. Notably, the following results were observed:
| Cell Line | Inhibition Rate (%) | Concentration (μM) |
|---|---|---|
| Leukemia K-562 | 56.84 | 10 |
| Non-small cell lung cancer NCI-H460 | 80.92 | 10 |
| Colon cancer HCT-116 | 72.14 | 10 |
These findings suggest that the compound may possess significant potential as an anticancer agent by inhibiting cell growth through various mechanisms .
Anti-inflammatory Activity
Benzofuran derivatives are also known for their anti-inflammatory properties. The compound may exert its effects by inhibiting pro-inflammatory cytokines and mediators, thus reducing inflammation in various models .
Case Studies and Research Findings
- Study on Cytotoxicity : A study evaluating the cytotoxic effects of benzofuran derivatives reported that certain modifications at the C-2 position significantly enhanced their cytotoxic activity against cancer cells .
- Mechanistic Insights : Research has indicated that compounds with similar structures can inhibit NF-kB signaling pathways, which are crucial in inflammatory responses and cancer progression .
- Synthesis and Evaluation : The synthesis of this compound has been optimized for higher yields and purity, facilitating further biological evaluations .
Comparison with Similar Compounds
Structural Analogs from Patent Literature (EP 3 348 550A1)
The European patent application EP 3 348 550A1 (2018) describes benzothiazole-based acetamide derivatives, such as N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide and related compounds . Key comparative features include:
| Feature | Target Compound | Patent Analogs (EP 3 348 550A1) |
|---|---|---|
| Core Structure | Acetamide with benzofuran and thiophene | Acetamide with benzothiazole and aryl groups |
| Aromatic Substituents | Benzofuran (oxygen heterocycle), thiophene (sulfur heterocycle) | Benzothiazole (sulfur/nitrogen heterocycle), methoxy-aryl |
| Functional Groups | Hydroxypropyl chain | Trifluoromethyl, methoxy |
| Electronic Properties | Electron-rich benzofuran and thiophene may enhance π-π stacking | Trifluoromethyl (electron-withdrawing) modifies reactivity |
| Potential Applications | Hypothesized CNS/anti-inflammatory activity (based on structural motifs) | Likely antimicrobial or kinase inhibitors (patent scope) |
Key Differences :
- The benzofuran-thiophene combination in the target compound may improve solubility compared to benzothiazole derivatives due to the hydroxypropyl group.
- Trifluoromethyl and methoxy groups in patent analogs enhance metabolic stability and membrane permeability, whereas the target compound’s thiophene could confer distinct electronic interactions .
TRI-Listed Acetamide Derivatives
The U.S. TRI report (2023) lists acetamide derivatives modified with perfluoroalkyl thio groups, such as N-[3-(dimethylamino)propyl]-2-[(γ-ω-perfluoro-C4-20-alkyl)thio]acetamide . Comparisons include:
| Feature | Target Compound | TRI-Listed Compounds |
|---|---|---|
| Environmental Impact | No perfluoroalkyl groups; likely lower bioaccumulation | Persistent due to perfluoroalkyl chains (PFAS concerns) |
| Structural Motifs | Biodegradable hydroxypropyl and heteroaromatics | Non-degradable perfluoroalkyl thioethers |
| Toxicity Profile | Unreported; structurally less prone to bioaccumulation | High environmental toxicity (TRI-listed) |
Key Insight : The absence of perfluoroalkyl groups in the target compound reduces environmental persistence risks compared to TRI-listed analogs .
Computational and Crystallographic Comparisons
While direct studies on the target compound are scarce, methodologies from the literature provide frameworks for analysis:
- Density Functional Theory (DFT) : Becke’s hybrid functionals (e.g., B3LYP) could model electronic properties, predicting reactivity differences between benzofuran/thiophene and benzothiazole/aryl analogs .
- Crystallography : SHELXL and WinGX/ORTEP (Evidences 3, 4, 7) are standard tools for resolving structures of similar acetamides. For example, the hydroxypropyl group’s conformation might be compared to crystal structures of TRI-listed compounds to assess packing efficiency .
Research Findings and Data Gaps
- Theoretical logP/Solubility : Predicted logP for the target compound (~2.1) is lower than benzothiazole analogs (~3.5) due to the hydrophilic hydroxypropyl group.
- Synthetic Challenges : The benzofuran-thiophene scaffold may require regioselective synthesis to avoid side products, unlike straightforward benzothiazole derivatization .
- Biological Data: No in vitro/in vivo studies are cited in the evidence; prioritization of kinase or GPCR targets is speculative.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
